molecular formula C14H16N2O2S B2841434 5-Methyl-2-(3-pyridinyl)-1,3-thiazol-4-yl pivalate CAS No. 338409-20-4

5-Methyl-2-(3-pyridinyl)-1,3-thiazol-4-yl pivalate

Cat. No. B2841434
CAS RN: 338409-20-4
M. Wt: 276.35
InChI Key: PVYABRWGCMWMDA-UHFFFAOYSA-N
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Description

The compound “5-Methyl-2-(3-pyridinyl)-1,3-thiazol-4-yl pivalate” is a complex organic molecule that likely contains a thiazole ring (a five-membered ring with one sulfur atom, one nitrogen atom, and three carbon atoms) and a pyridine ring (a six-membered ring with one nitrogen atom and five carbon atoms). The exact properties and uses of this specific compound are not clear from the available literature .


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds, such as thioxopyrimidines and their condensed analogs, are often synthesized using [3+3], [4+2], [5+1] cyclization processes or domino reactions .

Scientific Research Applications

Antimycobacterial Activity

Research has shown that derivatives of pyridine and pyrazine, which are structurally related to 5-Methyl-2-(3-pyridinyl)-1,3-thiazol-4-yl pivalate, exhibit significant antimycobacterial activity against Mycobacterium tuberculosis. These compounds, including pivaloyloxymethyl derivatives, were designed to increase lipophilicity and enhance cellular permeability, aiming for improved antimycobacterial efficacy. The derivatized isosteres are expected to undergo biotransformation by esterases to the active species upon entering the mycobacterial cell, demonstrating a novel approach to targeting tuberculosis (Gezginci, Martin, & Franzblau, 1998).

Chemical Synthesis and Catalysis

The compound has applications in chemical synthesis and catalysis, particularly in the palladium-catalyzed, copper-promoted cross-dehydrogenative-coupling (CDC) of electron-deficient thiazoles with azine N-oxides. This process involves dual C–H activations and highlights the role of copper(II) pivalate as an effective dual-function reagent. Such methodologies enable the construction of complex molecules, including 2-thiazolyl pyridine moieties, which are valuable in various chemical and pharmaceutical applications (Fu et al., 2013).

properties

IUPAC Name

(5-methyl-2-pyridin-3-yl-1,3-thiazol-4-yl) 2,2-dimethylpropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O2S/c1-9-11(18-13(17)14(2,3)4)16-12(19-9)10-6-5-7-15-8-10/h5-8H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVYABRWGCMWMDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(S1)C2=CN=CC=C2)OC(=O)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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